molecular formula C15H16FN5O B7057547 3-Fluoro-4-[[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]methyl]benzonitrile

3-Fluoro-4-[[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]methyl]benzonitrile

Cat. No.: B7057547
M. Wt: 301.32 g/mol
InChI Key: WQBWTTFQZLZUOE-UHFFFAOYSA-N
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Description

3-Fluoro-4-[[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]methyl]benzonitrile is a complex organic compound that features a combination of fluorine, triazole, morpholine, and benzonitrile groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-[[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]methyl]benzonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-[[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]methyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing the compound to mimic or inhibit natural substrates . The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .

Properties

IUPAC Name

3-fluoro-4-[[2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN5O/c16-15-5-12(6-17)1-2-13(15)7-20-3-4-22-14(8-20)9-21-11-18-10-19-21/h1-2,5,10-11,14H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBWTTFQZLZUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=C(C=C(C=C2)C#N)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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